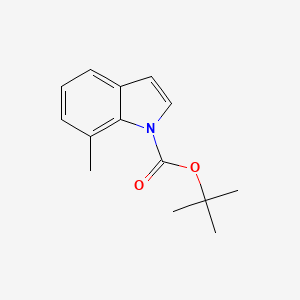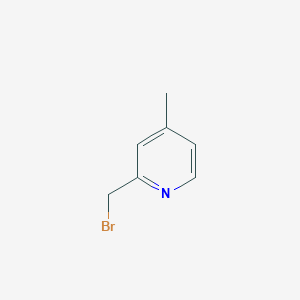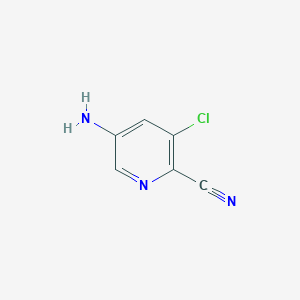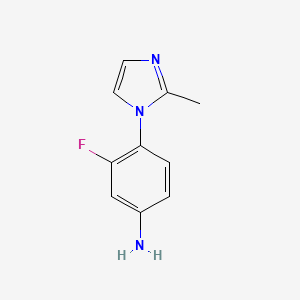
1-(4-Bromo-2-méthylphényl)éthanone
Vue d'ensemble
Description
1-(4-Bromo-2-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
1-(4-Bromo-2-méthylphényl)éthanone : est utilisé dans la synthèse de divers composés pharmaceutiques. Son atome de brome peut agir comme un bon groupe partant dans les réactions de substitution nucléophile, ce qui en fait un intermédiaire précieux dans la construction de molécules plus complexes. Par exemple, il peut être utilisé pour synthétiser des inhibiteurs potentiels d'enzymes ou de récepteurs en l'introduisant dans des pharmacophores plus grands .
Agriculture
Dans le secteur agricole, ce composé peut servir de précurseur dans la synthèse d'agrochimique. La partie brome peut être instrumentale dans la formation de composés qui pourraient agir comme des pesticides ou des herbicides, contribuant aux stratégies de gestion des ravageurs .
Science des matériaux
This compound : trouve des applications en science des matériaux, en particulier dans le développement de semi-conducteurs organiques. Sa structure aromatique peut faire partie de systèmes pi-conjugués, qui sont essentiels pour le transport de charge dans les dispositifs électroniques organiques .
Science de l'environnement
La recherche en science de l'environnement peut exploiter ce composé dans l'étude des contaminants organiques bromés. Comprendre son comportement et sa transformation dans l'environnement peut aider à évaluer les risques et les stratégies de remédiation pour les composés apparentés .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme un composé standard ou de référence en spectrométrie de masse pour identifier et quantifier des composés similaires dans divers échantillons. Sa signature spectrale de masse distincte aide à l'analyse précise des mélanges complexes .
Pharmacologie
Pharmacologiquement, le composé peut être impliqué dans la synthèse de molécules ayant des effets thérapeutiques potentiels. Ses caractéristiques structurales permettent la création d'analogues qui peuvent être testés pour leur activité contre diverses maladies .
Biochimie
Biochimiquement, This compound peut être utilisé pour étudier les interactions enzyme-substrat. Il peut agir comme un analogue synthétique pour les substrats naturels, aidant à l'élucidation des voies et des mécanismes enzymatiques .
Synthèse de bromocétones
Ce composé est également crucial dans la synthèse d'alpha-bromocétones, qui sont des intermédiaires précieux en synthèse organique. Ils peuvent être utilisés pour créer une large gamme de molécules cibles, y compris des produits naturels et des principes pharmaceutiques actifs .
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Bromo-2-methylphenyl)ethanone are currently unknown . This compound is a derivative of acetophenone, which has been studied for its potential biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLWOQOYGUXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620393 | |
| Record name | 1-(4-Bromo-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65095-33-2 | |
| Record name | 1-(4-Bromo-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-2-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)







